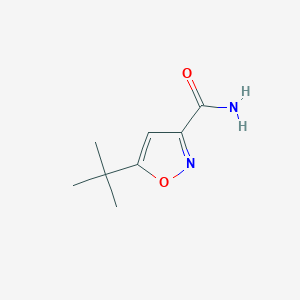

5-Tert-butyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butyl-1,2-oxazole-3-carboxamide (5-TBOC) is a compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and other areas. 5-TBOC has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including 5-Tert-butyl-1,2-oxazole-3-carboxamide , have been studied for their antimicrobial properties . These compounds can be designed to target specific bacterial and fungal pathogens, potentially leading to the development of new antibiotics that are effective against resistant strains.

Anticancer Agents

The oxazole ring is a common feature in many anticancer drugs. Research has shown that oxazole derivatives can act as tyrosine kinase inhibitors, which are important in the treatment of various cancers . The tert-butyl group in 5-Tert-butyl-1,2-oxazole-3-carboxamide may contribute to its potential efficacy as a cancer therapeutic agent.

Anti-Inflammatory and Analgesic Effects

Oxazole compounds have been identified to possess anti-inflammatory and analgesic effects . This makes them valuable in the development of new medications for the treatment of chronic inflammatory diseases and pain management.

Antidiabetic Activity

Some oxazole derivatives have shown promise in the treatment of diabetes. They can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism and insulin sensitivity . 5-Tert-butyl-1,2-oxazole-3-carboxamide could be a candidate for further research in this area.

Antiobesity Applications

The structural features of oxazole derivatives, such as 5-Tert-butyl-1,2-oxazole-3-carboxamide , may contribute to antiobesity effects. These compounds can influence lipid metabolism and reduce body weight in preclinical models .

Antioxidant Properties

Oxazoles are also being explored for their antioxidant properties, which are crucial in combating oxidative stress-related diseases . 5-Tert-butyl-1,2-oxazole-3-carboxamide could be part of this research, contributing to the development of novel antioxidants.

Mechanism of Action

Target of Action

Oxazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Oxazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 16819300 , may influence its pharmacokinetic properties.

Result of Action

Oxazole derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .

properties

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGDTYRVFYBBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536214 |

Source

|

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,2-oxazole-3-carboxamide | |

CAS RN |

71433-22-2 |

Source

|

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)